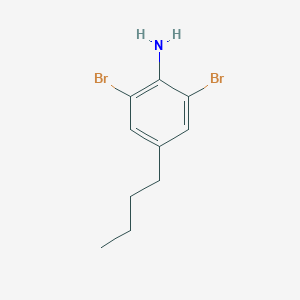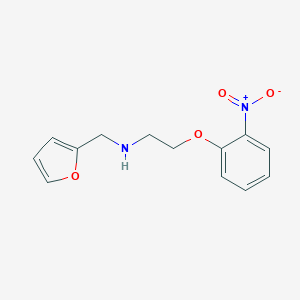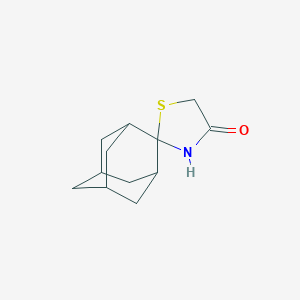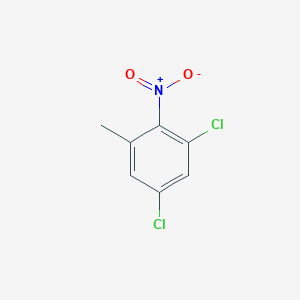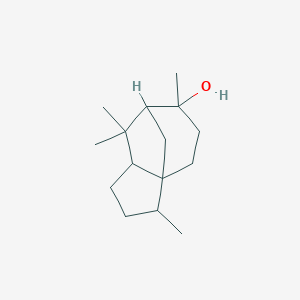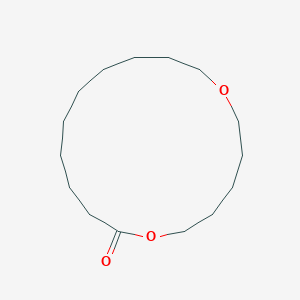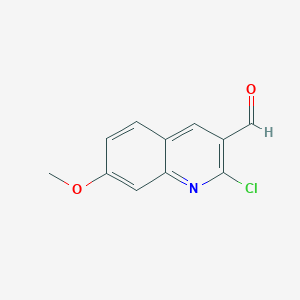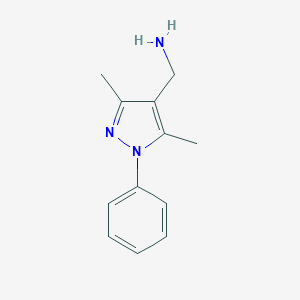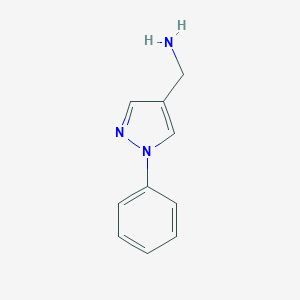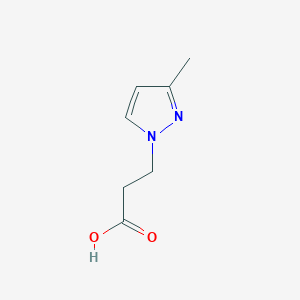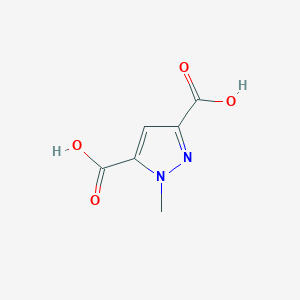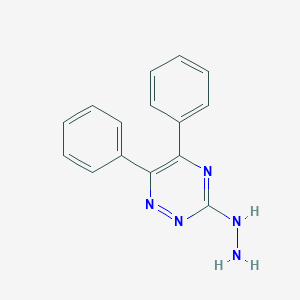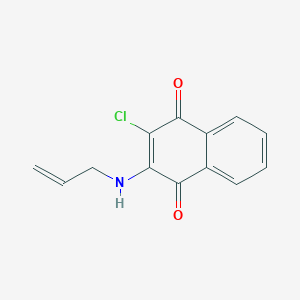
2-(Allylamino)-3-chloronaphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allylamino)-3-chloronaphthoquinone, also known as ACA, is a synthetic compound that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used in various studies due to its unique properties and mechanisms of action.
Applications De Recherche Scientifique
Cancer Research and Treatment
2-(Allylamino)-3-chloronaphthoquinone derivatives, specifically 17-Allylamino-17-demethoxygeldanamycin (17-AAG), are extensively studied in cancer research. These compounds are inhibitors of the heat shock protein 90 (Hsp90), which plays a critical role in cancer cell growth and survival. 17-AAG and its derivatives have shown promising results in preclinical and clinical trials in treating various cancers by targeting Hsp90 and depleting oncogenic proteins. This mechanism is significant as it disrupts multiple pathways critical for tumor cell proliferation and survival (Ge et al., 2006), (Heath et al., 2008), (Kèlland et al., 1999), (Schulte & Neckers, 1998), (Ramanathan et al., 2005).
Pharmacokinetics and Tissue Distribution
Studies on 17-AAG have explored its pharmacokinetics, tissue distribution, and metabolism. This research is crucial for understanding the drug's behavior in the body, optimizing dosages for therapeutic efficacy, and minimizing side effects. Investigations have been conducted in various models, including mice, to understand how 17-AAG distributes in tissues and is metabolized, which is essential for its clinical application in cancer therapy (Egorin et al., 2001).
Antifungal Applications
Compounds related to 2-(Allylamino)-3-chloronaphthoquinone have shown potential as antifungal agents. Research into 2-chloro-3-(n-alkylamino)-1,4-napthoquinone derivatives has demonstrated significant antifungal properties against various strains, including Candida tropicalis and Candida albicans. This line of research is crucial in developing new, effective antifungal treatments (Pawar et al., 2014).
Cellular and Molecular Studies
In-depth cellular and molecular studies have been conducted on the effects of 17-AAG derivatives on cancer cells. Investigations into how these compounds influence cell cycle arrest, apoptosis, and cell migration provide valuable insights into their mechanisms of action at the cellular level. Such studies are pivotal for advancing our understanding of how these compounds can be used effectively in cancer treatment (Vural et al., 2017).
Propriétés
Numéro CAS |
6292-12-2 |
|---|---|
Nom du produit |
2-(Allylamino)-3-chloronaphthoquinone |
Formule moléculaire |
C13H10ClNO2 |
Poids moléculaire |
247.67 g/mol |
Nom IUPAC |
2-chloro-3-(prop-2-enylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C13H10ClNO2/c1-2-7-15-11-10(14)12(16)8-5-3-4-6-9(8)13(11)17/h2-6,15H,1,7H2 |
Clé InChI |
PYIGZVBXHAUBPU-UHFFFAOYSA-N |
SMILES |
C=CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
SMILES canonique |
C=CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



